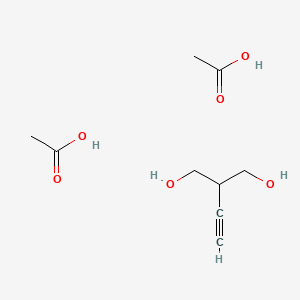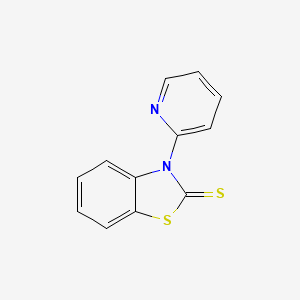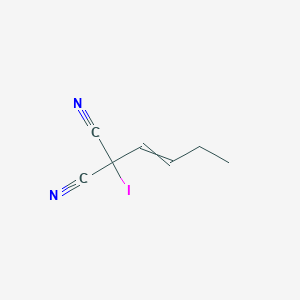
(But-1-en-1-yl)(iodo)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-1-en-1-yl)(iodo)propanedinitrile is a chemical compound that features a butenyl group, an iodine atom, and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-1-yl)(iodo)propanedinitrile can be achieved through several methods. One common approach involves the reaction of but-1-ene with iodine and propanedinitrile under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(But-1-en-1-yl)(iodo)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bond in the butenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds where the iodine atom is replaced by another functional group.
Wissenschaftliche Forschungsanwendungen
(But-1-en-1-yl)(iodo)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (But-1-en-1-yl)(iodo)propanedinitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile: A simpler compound with similar nitrile groups but lacking the butenyl and iodine components.
Iodopropynyl butylcarbamate: Another iodine-containing compound with different functional groups and applications.
Uniqueness
(But-1-en-1-yl)(iodo)propanedinitrile is unique due to its combination of a butenyl group, an iodine atom, and a propanedinitrile moiety
Eigenschaften
CAS-Nummer |
130575-22-3 |
|---|---|
Molekularformel |
C7H7IN2 |
Molekulargewicht |
246.05 g/mol |
IUPAC-Name |
2-but-1-enyl-2-iodopropanedinitrile |
InChI |
InChI=1S/C7H7IN2/c1-2-3-4-7(8,5-9)6-10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
WQKCHUPUEQNXDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC(C#N)(C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


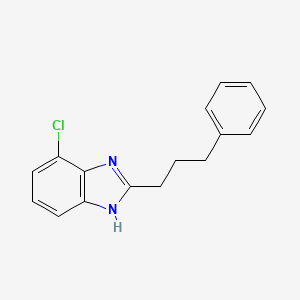
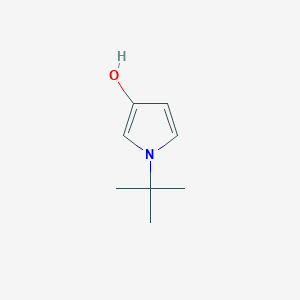
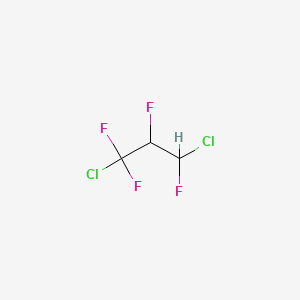
![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)
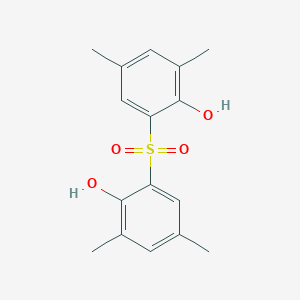
![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)
![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)
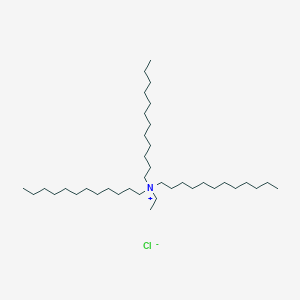
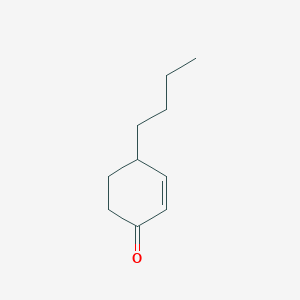
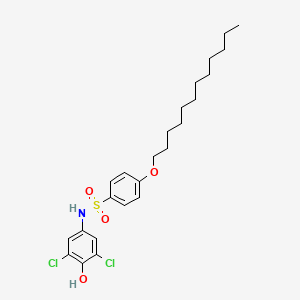
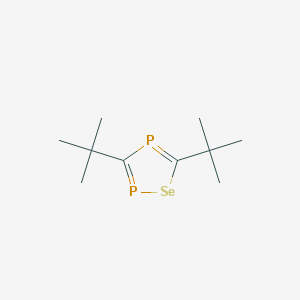
![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
